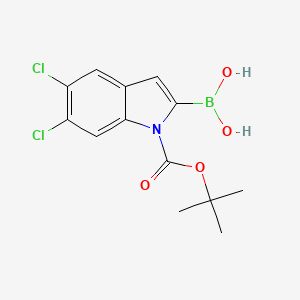

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

- Scientific Field: Organic Chemistry

- Application Summary: The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The boronic acids, including “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid”, are used in the SM coupling. The reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes: The SM coupling reaction has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Synthesis of Indole Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including the use of “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid”. The specific methods of synthesis can vary depending on the desired indole derivative .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. They have been used in the treatment of various diseases, including cancer and microbial infections .

Copper-Catalyzed Trifluoromethylation

- Scientific Field: Organic Chemistry

- Application Summary: Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in copper-catalyzed trifluoromethylation reactions. The specific methods of application can vary depending on the desired product .

- Results or Outcomes: The trifluoromethylation reaction can lead to the synthesis of various biologically active compounds .

Palladium-Catalyzed Benzylation

- Scientific Field: Organic Chemistry

- Application Summary: Benzylation is a type of chemical reaction where a benzyl group is introduced into a molecule. This reaction is commonly used in the synthesis of various organic compounds .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in palladium-catalyzed benzylation reactions. The specific methods of application can vary depending on the desired product .

- Results or Outcomes: The benzylation reaction can lead to the synthesis of various organic compounds .

Synthesis of Hydroxyquinones

- Scientific Field: Organic Chemistry

- Application Summary: Hydroxyquinones are a type of organic compound that are commonly used in the synthesis of various pharmaceuticals and natural products .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

- Results or Outcomes: The synthesis of hydroxyquinones can lead to the production of various biologically active compounds .

Homocoupling Reactions

- Scientific Field: Organic Chemistry

- Application Summary: Homocoupling reactions involve the coupling of two identical organic substrates to form a new compound. These reactions are commonly used in the synthesis of various organic compounds .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in homocoupling reactions. The specific methods of application can vary depending on the desired product .

- Results or Outcomes: The homocoupling reaction can lead to the synthesis of various organic compounds .

Sensing Applications

- Scientific Field: Analytical Chemistry

- Application Summary: Boronic acids, including “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

- Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Synthesis of Aryl-substituted Oxabenzindoles and Methanobenzindoles

- Scientific Field: Organic Chemistry

- Application Summary: Aryl-substituted oxabenzindoles and methanobenzindoles are types of organic compounds that are commonly used in the synthesis of various pharmaceuticals and natural products .

- Methods of Application: “1-Boc-5,6-Dichloro-1H-indole-2-boronic acid” can be used in the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles via Suzuki coupling reactions .

- Results or Outcomes: The synthesis of aryl-substituted oxabenzindoles and methanobenzindoles can lead to the production of various biologically active compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRPGLYHNRRPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672114 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid | |

CAS RN |

1310384-28-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)

![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)

![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)

![5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594866.png)

![4-Nitroso-1,4,5,6-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B594868.png)

![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)